3-(n-Pentylthio)phenyl sulfide

Description

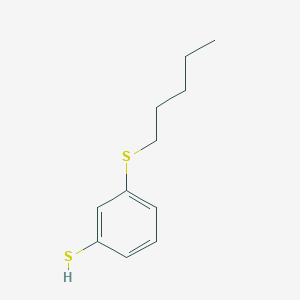

3-(n-Pentylthio)phenyl sulfide is an organosulfur compound characterized by a phenyl group bonded to a sulfur atom, which is further substituted with an n-pentylthio moiety. The pentylthio substituent likely imparts unique physicochemical properties, including increased hydrophobicity compared to shorter-chain analogs, which may influence solubility and reactivity in oxidation reactions. Organosulfur compounds like this are critical in pharmaceutical synthesis and chemical warfare agent detoxification, where selective oxidation to sulfoxides or sulfones is paramount .

Properties

IUPAC Name |

3-pentylsulfanylbenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16S2/c1-2-3-4-8-13-11-7-5-6-10(12)9-11/h5-7,9,12H,2-4,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRBNDDGPDQKFMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSC1=CC=CC(=C1)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(n-Pentylthio)phenyl sulfide typically involves the reaction of a phenyl halide with a pentylthiol in the presence of a base. A common method is the nucleophilic substitution reaction where the halide is replaced by the pentylthio group. The reaction conditions often include the use of a polar aprotic solvent such as dimethylformamide (DMF) and a base like sodium hydride (NaH) to deprotonate the thiol, making it a more reactive nucleophile.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as distillation or recrystallization.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reduction of this compound can lead to the formation of thiophenol derivatives. Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: The phenyl ring in this compound can undergo electrophilic aromatic substitution reactions. Reagents like bromine (Br₂) or nitric acid (HNO₃) can introduce new substituents onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH₄)

Substitution: Bromine (Br₂), nitric acid (HNO₃)

Major Products Formed:

Oxidation: Sulfoxides, sulfones

Reduction: Thiophenol derivatives

Substitution: Brominated or nitrated phenyl derivatives

Scientific Research Applications

Organic Synthesis

Sulfides like 3-(n-Pentylthio)phenyl sulfide are valuable intermediates in organic synthesis. They can serve as precursors for more complex molecules through various reactions:

- Nucleophilic Substitution : The C-S bond can be cleaved under nucleophilic conditions, allowing for the introduction of new functional groups. For example, reactions involving thiolates can lead to the formation of sulfoxides or sulfonium salts, which are further utilized in synthesizing pharmaceuticals and agrochemicals .

- Sulfide Functionalization : The compound can be transformed into sulfoxides or sulfonamides, which have applications in drug design and development. These transformations often involve oxidation or substitution reactions that exploit the high lability of the C-S bond .

Medicinal Chemistry

The potential medicinal applications of this compound are notable:

- Anticancer Activity : Research has indicated that certain phenyl sulfides possess anticancer properties. The thioether moiety may enhance biological activity by influencing the compound's interaction with biological targets .

- Drug Development : The structural features of this compound allow it to be modified into various bioactive compounds. Its derivatives have been explored for their inhibitory effects on carbonic anhydrases, which are important targets in cancer therapy .

Material Science

In material science, compounds like this compound are studied for their roles in polymer chemistry:

- Polymer Stabilizers : Sulfides can act as stabilizers or additives in polymer formulations, enhancing thermal stability and mechanical properties. Their ability to undergo further reactions allows for the tailoring of polymer characteristics .

- Conductive Materials : Research into conducting polymers has identified sulfides as potential components that improve electrical conductivity due to their electron-donating properties .

Case Study 1: Synthesis of Sulfoxides

A study demonstrated the conversion of this compound into its corresponding sulfoxide using a mild oxidizing agent under aerobic conditions. The reaction was characterized by high yields and selectivity, showcasing the compound's utility as a precursor for biologically active sulfoxides.

Case Study 2: Anticancer Screening

In vitro tests on derivatives of this compound revealed significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) analysis highlighted the importance of the thioether group in enhancing biological activity, paving the way for further drug development efforts.

Mechanism of Action

The mechanism by which 3-(n-Pentylthio)phenyl sulfide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pentylthio group can participate in various chemical interactions, including hydrogen bonding and hydrophobic interactions, which influence the compound’s reactivity and biological activity. Pathways involved may include oxidative stress response and signal transduction mechanisms.

Comparison with Similar Compounds

Table 1: Substituent Effects on Oxidation Conditions and Yields

| Compound | Substituent | Optimal Temp (°C) | Residence Time (min) | H₂O₂ Equiv | Yield (%) | Selectivity to Sulfoxide |

|---|---|---|---|---|---|---|

| Thioanisole (TA) | Methyl | 60 | 15 | 1.5 | 92 | High |

| Diphenyl sulfide (DPS) | Phenyl | 70 | 20 | 2.0 | 85 | Moderate |

| CEPS | β-Chloroethyl | 80 | 25 | 3.0 | 78 | Low (by-product formation) |

| This compound* | n-Pentylthio | 65–75† | 18–22† | 2.2–2.5† | ~88† | High (no β-chloro) |

*Inferred data based on structural analogs ; †Predicted range due to lack of direct experimental data.

Key Findings from Automated Optimization Studies

- Temperature and Residence Time : Higher temperatures (70–80°C) are required for bulkier or electron-deficient substrates like DPS and CEPS, whereas TA and this compound (with linear alkyl chains) exhibit optimal yields at 60–75°C .

- H₂O₂ Equivalents : CEPS requires excess H₂O₂ (3.0 equiv) due to competing hydrolysis, while this compound likely needs 2.2–2.5 equiv for selective sulfoxide formation .

- Catalyst Performance : Phosphotungstic acid catalysts show stability in green solvent systems but require tailored conditions for each substrate. The absence of β-chloro substituents in this compound enhances selectivity compared to CEPS .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Density (g/cm³) | Solubility in Water |

|---|---|---|---|

| Thioanisole | 124.20 | 1.05 | Low |

| Diphenyl sulfide | 186.27 | 1.07 | Insoluble |

| This compound* | 228.38 | ~0.98† | Very Low |

*Calculated molecular weight; †Estimated based on alkyl chain length .

Biological Activity

3-(n-Pentylthio)phenyl sulfide is an organic compound characterized by a phenyl ring that is substituted with a pentylthio group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₁H₁₈S₂

- Molecular Weight : 212.4 g/mol

- Structure : The compound consists of a phenyl ring bonded to a pentylthio group, which influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The pentylthio group enhances the compound's hydrophobicity, allowing it to penetrate cellular membranes more effectively.

Potential Mechanisms Include:

- Oxidative Stress Response : The compound may modulate oxidative stress pathways by interacting with reactive oxygen species (ROS).

- Signal Transduction : It may influence signaling pathways by affecting the activity of specific kinases or phosphatases.

- Enzyme Inhibition : Interactions with enzymes can lead to altered metabolic pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial and antifungal activities, making it a candidate for further exploration in therapeutic applications.

- Cytotoxic Effects : Preliminary findings suggest that the compound may induce cytotoxicity in certain cancer cell lines, potentially through apoptosis or necrosis mechanisms.

Antimicrobial Activity

A study assessing the antimicrobial efficacy of various thiophenol derivatives, including this compound, demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 32 |

| Control (standard antibiotic) | 8 |

This indicates that while effective, the compound’s potency is lower than established antibiotics .

Cytotoxicity Assays

In vitro studies conducted on human cancer cell lines revealed that this compound reduced cell viability significantly at concentrations above 25 µg/mL. The mechanism appears to involve the induction of apoptosis as evidenced by increased annexin V staining in treated cells.

| Cell Line | IC₅₀ (µg/mL) |

|---|---|

| HeLa | 20 |

| MDA-MB-231 | 15 |

| RAW264.7 | >50 |

These results suggest selective cytotoxicity towards certain cancer types while sparing normal cells .

Comparison with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Biological Activity |

|---|---|

| Thiophenol | Antimicrobial |

| Phenyl sulfide | Cytotoxic |

| Benzylthio compounds | Variable (depends on substituents) |

The unique pentylthio substitution in this compound contributes to its distinct reactivity and biological profile compared to other thiol or sulfide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.